molecular formula C17H20N2O2S3 B2712450 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 1705250-62-9

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2712450
CAS No.: 1705250-62-9
M. Wt: 380.54
InChI Key: XDUSCWFMPAHBEF-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazepane derivatives with thioxothiazolidinone precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiazolidinone derivatives .

Scientific Research Applications

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazolidinone core, combined with the thiazepane and o-tolyl substituents, provides a distinct chemical profile that sets it apart from other similar compounds .

Properties

IUPAC Name

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S3/c1-12-4-2-3-5-13(12)14-6-7-18(8-9-23-14)15(20)10-19-16(21)11-24-17(19)22/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUSCWFMPAHBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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